
5-Chloro-4-methylpyrimidine
Overview
Description
5-Chloro-4-methylpyrimidine (CAS: 54198-82-2) is a halogenated pyrimidine derivative with the molecular formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol . It features a chlorine atom at the 5-position and a methyl group at the 4-position of the pyrimidine ring. This compound is widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its applications span drug intermediates, heterocyclic chemistry, and materials science, owing to its reactivity in nucleophilic substitution and cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-4-methylpyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. The reaction is facilitated by lithiation of the 4-methyl group using lithium hexamethyldisilazide (LiHMDS) as a base . Another method involves the reaction of 2-chloro-5-methylpyridine with nitrating agents, followed by reduction, diazotization, and iodination reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-methylpyrimidin-2-amine derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Chloro-4-methylpyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential therapeutic properties, including:
- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against various bacterial strains, suggesting potential use in developing new antibiotics .
- Anticancer Properties : The compound has demonstrated promising results in inhibiting the growth of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value of approximately 0.126 μM. This indicates strong selective toxicity towards cancer cells compared to normal cells.
Cell Line | IC50 (μM) | Selectivity |
---|---|---|
MDA-MB-231 (TNBC) | 0.126 | High selectivity over MCF10A |
MCF10A (normal) | >200 | Low toxicity |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression and metabolism. For instance, it has shown inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in tumor metastasis.
Agrochemicals
In the agricultural sector, this compound is utilized in the production of agrochemicals, including herbicides and pesticides. Its ability to modulate biological pathways makes it valuable for developing effective agricultural products.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological properties of pyrimidine derivatives. Variations in substitution patterns can significantly affect potency and selectivity.
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloro-2-methylpyrimidine-5-carbonitrile | Chlorine at 4-position, methyl at 2-position | Different reactivity affecting enzyme inhibition |
2-Chloro-4-methylpyrimidine-5-carbonitrile | Chlorine at 2-position, methyl at 4-position | Altered biological activity due to position change |
Inhibitory Effects on Dihydrofolate Reductase
A study demonstrated that pyrimidine derivatives similar to this compound were effective inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), showcasing their potential in treating malaria .
Anticancer Activity In Vivo
In animal models, treatment with compounds derived from this pyrimidine showed reduced tumor growth and metastasis compared to control groups, indicating strong anticancer efficacy.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, molecular properties, and applications of 5-Chloro-4-methylpyrimidine and its analogs:
Crystallographic and Physicochemical Properties
- 5-Bromo-2-chloropyrimidin-4-amine () forms hydrogen-bonded dimers (N–H···N interactions), creating a 2D supramolecular network. This contrasts with this compound, where the methyl group may disrupt such networks due to steric hindrance .
- 2-Chloro-4-methylpyrimidin-5-amine () has a planar pyrimidine ring (r.m.s. deviation: 0.087 Å), similar to other analogs. Substituent positions significantly affect solubility and melting points .
Biological Activity
5-Chloro-4-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 132.56 g/mol. Its structure includes a pyrimidine ring, which is known for its role in various biological activities.
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit potent anticancer properties:
- Inhibition of Cancer Cell Proliferation : Studies have shown that related pyrimidine compounds can inhibit the proliferation of cancer cells. For instance, compounds with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM have been reported against various cancer cell lines, particularly those with mutant EGFR/BRAF pathways .
- EGFR Inhibition : Certain derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth. IC50 values for these inhibitors typically range from 68 to 89 nM, indicating potential for targeted cancer therapies .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy:
- Activity Against Microbial Strains : In vitro studies suggest that pyrimidine derivatives can show activity against various microbial strains, including E. coli and S. aureus. However, specific data on this compound's antimicrobial activity remains limited .
- Resistance Studies : Investigations into the antimicrobial properties of pyrimidines reveal variability in efficacy based on structural modifications. Some derivatives have shown promise against resistant strains, highlighting the need for further exploration .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been explored:
- COX-2 Inhibition : Compounds similar to this compound have been shown to inhibit COX-2 activity, a key enzyme involved in inflammation. For example, certain derivatives exhibited IC50 values as low as , comparable to standard anti-inflammatory drugs like celecoxib .
Comparative Analysis of Related Compounds
A comparative analysis highlights the unique position of this compound within medicinal chemistry:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
This compound | Contains a chloro group and methyl substituent | Investigated for anticancer properties |
This compound-2-carboxylic acid | Contains a carboxylic acid group | Focus on anti-inflammatory properties |
N-(5-Chloropyridin-2-yl)-3-thiophenecarboxamide | Thiophene ring instead of pyrimidine | Potential as a novel antifungal agent |
This table illustrates the diversity within pyrimidine derivatives and their varied biological activities, emphasizing the potential applications of this compound in drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives:
- Antiproliferative Activity : A study found that structural modifications significantly impacted the anticancer properties of pyrimidines. Compounds with GI50 values lower than 50 nM were deemed highly potent against cancer cells .
- Microbial Resistance Studies : Research into antimicrobial properties indicated that while some compounds showed effectiveness against resistant strains, efficacy varied widely based on structural changes .
- In Vivo Anti-inflammatory Studies : Experimental results from animal models indicated that certain pyrimidine derivatives significantly reduced inflammation markers and exhibited higher suppressive effects compared to traditional anti-inflammatory drugs .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 5-Chloro-4-methylpyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nitropyrimidine reduction using stannous chloride (SnCl₂) in hydrochloric acid (HCl), followed by alkaline extraction and recrystallization. Reaction efficiency depends on temperature control (e.g., maintaining 273 K during reduction) and purification techniques (e.g., acetonitrile recrystallization) to achieve >90% yield .
- Key Factors : Excess reducing agents, solvent polarity, and pH adjustments during extraction significantly impact product purity and yield.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Approach : X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions), while NMR (¹H/¹³C) confirms substitution patterns. IR spectroscopy identifies functional groups like C–Cl stretches (~550 cm⁻¹) .
- Data Interpretation : Compare experimental results with computational predictions (e.g., DFT-optimized bond lengths) to validate structural assignments .
Q. What safety protocols are critical during the synthesis of this compound?
- Guidelines : Use fume hoods, gloves, and protective eyewear to avoid inhalation/skin contact. Waste must be segregated and processed by certified agencies to prevent environmental contamination .
Q. How does the crystal structure of this compound affect its reactivity?
- Insight : Planar pyrimidine rings and coplanar substituents (e.g., Cl, methyl groups) enable π-π stacking, influencing solid-state reactivity. Hydrogen-bonded dimers may reduce solubility, requiring polar solvents for reactions .
Advanced Research Questions
Q. How can DFT models predict the electronic properties of this compound?
- Method : Apply hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate ionization potentials and electron affinities. Basis sets like 6-31G* optimize molecular geometries for frontier orbital analysis .
- Validation : Compare computed atomization energies (±2.4 kcal/mol accuracy) with experimental thermochemical data to refine exchange-correlation functionals .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Analysis : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) and use design-of-experiments (DoE) to identify critical variables. For example, acetonitrile vs. THF may alter nucleophilic substitution rates .
- Troubleshooting : Characterize byproducts via LC-MS to detect competing pathways (e.g., over-reduction or dimerization) .
Q. How do solvent polarity and temperature affect regioselectivity in substitution reactions?
- Case Study : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at the 4-position due to enhanced chloride leaving-group activation. Lower temperatures (0–5°C) suppress side reactions like methyl group oxidation .
Q. What role do hydrogen bonds play in the supramolecular assembly of this compound derivatives?
- Structural Insight : N–H···N interactions between pyrimidine rings create 2D networks, influencing melting points and solubility. Modify substituents (e.g., –CF₃ groups) to disrupt packing for improved bioavailability .
Q. How can computational modeling optimize enzyme inhibition using this compound scaffolds?
- Approach : Dock derivatives into target active sites (e.g., kinase ATP pockets) using molecular dynamics simulations. Prioritize compounds with ΔG < -8 kcal/mol binding affinity and synthetic feasibility .
Q. What catalytic systems enhance cross-coupling reactions of this compound?
Properties
IUPAC Name |
5-chloro-4-methylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUGAXAKDTKMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310223 | |
Record name | 5-Chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-82-2 | |
Record name | 5-Chloro-4-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54198-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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